molecular formula C20H19N3O6 B14151617 6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 7652-33-7

6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B14151617
CAS No.: 7652-33-7
M. Wt: 397.4 g/mol
InChI Key: CJGCFUCMFXXPNW-UHFFFAOYSA-N
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Description

6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes. These dyes are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as optical imaging and switching devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. The starting materials often include indole derivatives and chromene compounds. The key steps in the synthesis include:

    Alkylation: Introduction of methyl groups at specific positions on the indole ring.

    Methoxylation: Addition of a methoxy group to the chromene ring.

    Nitration: Introduction of nitro groups at the 5 and 8 positions of the chromene ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the nitro groups to amino groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of amino derivatives, while substitution reactions can yield a variety of substituted spiropyrans .

Scientific Research Applications

6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process is facilitated by the presence of the nitro groups, which enhance the overall quantum yield of the photochemical system. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the spiropyran structure .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indole]
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]

Uniqueness

6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of two nitro groups, which significantly enhance its photochromic properties compared to similar compounds. This makes it particularly valuable in applications requiring high sensitivity and efficiency .

Properties

CAS No.

7652-33-7

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

6-methoxy-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C20H19N3O6/c1-19(2)15-10-13(22(24)25)5-6-16(15)21(3)20(19)8-7-12-9-14(28-4)11-17(23(26)27)18(12)29-20/h5-11H,1-4H3

InChI Key

CJGCFUCMFXXPNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C)C

Origin of Product

United States

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